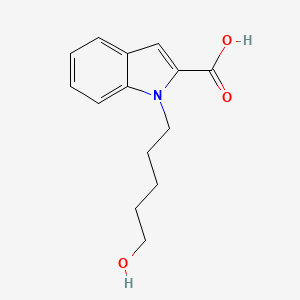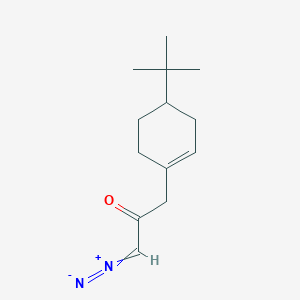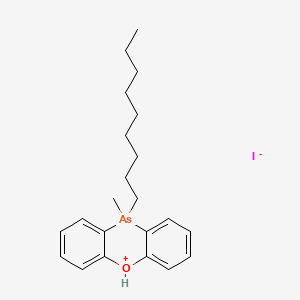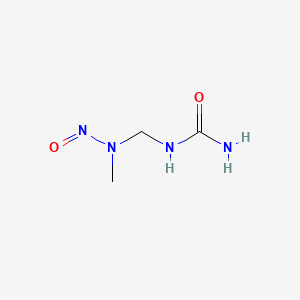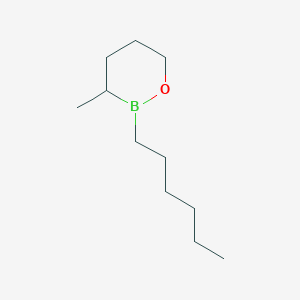
2-Hexyl-3-methyl-1,2-oxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-3-methyl-1,2-oxaborinane is an organoboron compound characterized by a six-membered ring containing both boron and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-methyl-1,2-oxaborinane typically involves the reaction of hexylboronic acid with methyl alcohol under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the mixture is heated to facilitate the formation of the oxaborinane ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters allows for efficient production of the compound on a large scale.
化学反応の分析
Types of Reactions
2-Hexyl-3-methyl-1,2-oxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the oxaborinane ring into different boron-containing compounds.
Substitution: The boron atom in the oxaborinane ring can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
科学的研究の応用
2-Hexyl-3-methyl-1,2-oxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its unique structural properties.
作用機序
The mechanism by which 2-Hexyl-3-methyl-1,2-oxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, facilitating the formation of boron-containing biomolecules. These interactions are crucial in applications such as BNCT, where the boron atom captures neutrons and releases high-energy particles to destroy cancer cells.
類似化合物との比較
Similar Compounds
2-Hexyl-1,3,2-dioxaborinane: Similar in structure but contains an additional oxygen atom in the ring.
3-Methyl-2-phenyl-1,2-oxaborinane: Contains a phenyl group instead of a hexyl group, leading to different chemical properties.
2-Ethyl-3-methyl-1,2-oxaborinane: Contains an ethyl group instead of a hexyl group, affecting its reactivity and applications.
Uniqueness
2-Hexyl-3-methyl-1,2-oxaborinane is unique due to its specific combination of hexyl and methyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
61632-78-8 |
|---|---|
分子式 |
C11H23BO |
分子量 |
182.11 g/mol |
IUPAC名 |
2-hexyl-3-methyloxaborinane |
InChI |
InChI=1S/C11H23BO/c1-3-4-5-6-9-12-11(2)8-7-10-13-12/h11H,3-10H2,1-2H3 |
InChIキー |
HXGOJBLNRXJPJO-UHFFFAOYSA-N |
正規SMILES |
B1(C(CCCO1)C)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


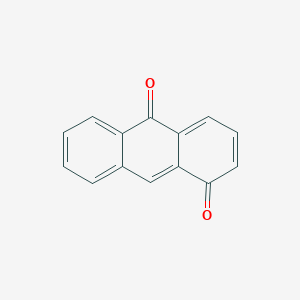
![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)
![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)
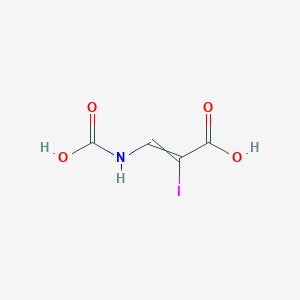
![2,3-Bis[(3,4-dimethoxyphenyl)methyl]butane-1,2,4-triol](/img/structure/B14586804.png)

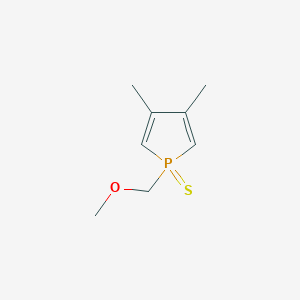
![N-(2-Hydroxyethyl)-N'-{[4-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14586822.png)
